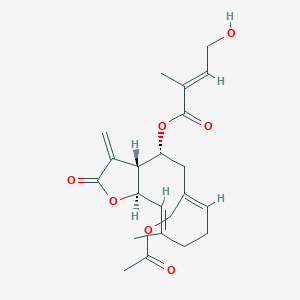
8beta-(4-Hydroxytigloyloxy)ovatifolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8beta-(4-Hydroxytigloyloxy)ovatifolin is a natural product derived from the herbs of Eupatorium glehni . It is classified as a sesquiterpenoid, a type of terpenoid that consists of three isoprene units. The compound has a molecular formula of C22H28O7 and a molecular weight of 404.45 g/mol . It is primarily used in scientific research related to life sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8beta-(4-Hydroxytigloyloxy)ovatifolin involves several steps, including the extraction of the compound from its natural source, Eupatorium glehni . The compound is typically isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process is followed by purification steps, which may include chromatography techniques to achieve high purity levels.
Industrial Production Methods: the compound can be produced in small quantities through the extraction and purification processes mentioned above .
Análisis De Reacciones Químicas
Types of Reactions: 8beta-(4-Hydroxytigloyloxy)ovatifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
8beta-(4-Hydroxytigloyloxy)ovatifolin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the properties and reactions of sesquiterpenoids. In biology, the compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. In medicine, it is explored for its potential therapeutic applications, although it is not yet approved for clinical use .
Mecanismo De Acción
The mechanism of action of 8beta-(4-Hydroxytigloyloxy)ovatifolin involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by modulating signaling pathways, inhibiting enzymes, or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
8beta-(4-Hydroxytigloyloxy)ovatifolin can be compared with other sesquiterpenoids, such as artemisinin and parthenolide. These compounds share similar structural features but differ in their biological activities and applications. For example, artemisinin is well-known for its antimalarial properties, while parthenolide is studied for its anti-inflammatory and anticancer activities. The uniqueness of this compound lies in its specific structure and potential biological activities .
List of Similar Compounds:- Artemisinin
- Parthenolide
- Costunolide
- Helenalin
Propiedades
Fórmula molecular |
C22H28O7 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[(3aR,4R,6Z,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-13-6-5-7-17(12-27-16(4)24)11-19(28-21(25)14(2)8-9-23)20-15(3)22(26)29-18(20)10-13/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3/b13-10+,14-8+,17-7-/t18-,19-,20+/m1/s1 |
Clave InChI |
ZICYDDNYYSMLNV-ACVBXRCOSA-N |
SMILES isomérico |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
SMILES canónico |
CC1=CC2C(C(CC(=CCC1)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
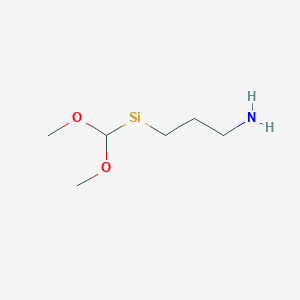

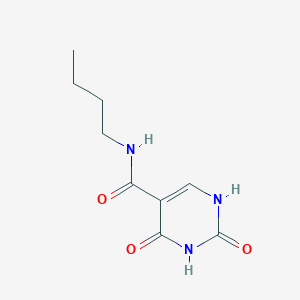

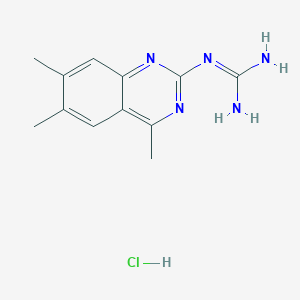
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
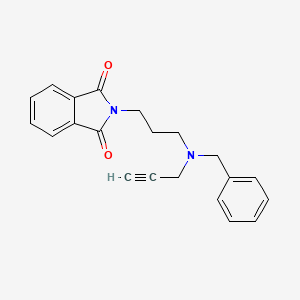
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)

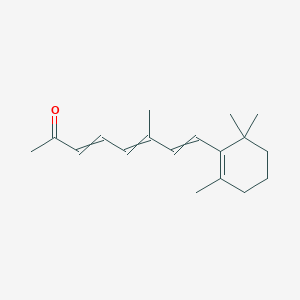

![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
